molecular formula C11H11N3O2 B14178450 2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide CAS No. 925425-14-5

2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide

Cat. No.: B14178450
CAS No.: 925425-14-5
M. Wt: 217.22 g/mol
InChI Key: YCULTHCVYHBIIO-UHFFFAOYSA-N
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Description

2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazine group attached to a naphthalene ring, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The hydroxyl group on the naphthalene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. In the case of its antibacterial properties, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt/mTOR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a hydrazine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

925425-14-5

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

[(1-hydroxynaphthalen-2-yl)amino]urea

InChI

InChI=1S/C11H11N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,13,15H,(H3,12,14,16)

InChI Key

YCULTHCVYHBIIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)NNC(=O)N

Origin of Product

United States

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